

# Introduction: Unveiling the Potential of a Versatile Benzamide

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## Compound of Interest

Compound Name: *5-Chloro-N,2-dihydroxybenzamide*

Cat. No.: *B1295768*

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5-Chlorosalicylamide (CAS 7120-43-6), a halogenated derivative of salicylic acid, is a multifaceted compound that has garnered significant interest across various scientific disciplines.<sup>[1]</sup> With its unique chemical structure, featuring a chloro group, a hydroxyl group, and an amide functional group on a benzene ring, this off-white to light yellow crystalline solid presents a compelling profile for applications ranging from pharmaceutical intermediates to probes for fundamental biological research.<sup>[1][2]</sup> This technical guide serves as a comprehensive resource for researchers, scientists, and drug development professionals, providing in-depth insights into the properties, synthesis, applications, and experimental considerations of 5-Chlorosalicylamide.

## Physicochemical Properties: A Foundation for Application

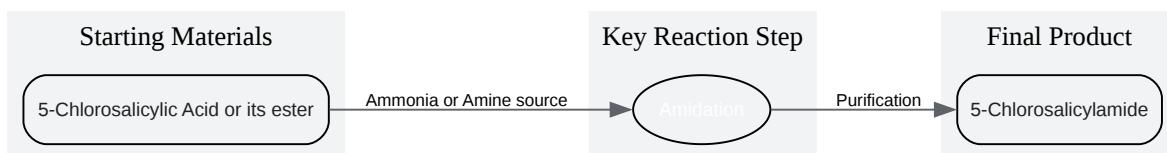
A thorough understanding of the physicochemical properties of 5-Chlorosalicylamide is paramount for its effective utilization in research and development. These properties dictate its solubility, stability, and interactions with biological systems.

Property	Value	Source(s)
CAS Number	7120-43-6	<a href="#">[1]</a> <a href="#">[2]</a> <a href="#">[3]</a>
IUPAC Name	5-chloro-2-hydroxybenzamide	<a href="#">[3]</a> <a href="#">[4]</a>
Synonyms	5-Chlorosalicylamide, 2-Hydroxy-5-chlorobenzamide	<a href="#">[1]</a> <a href="#">[2]</a>
Molecular Formula	C <sub>7</sub> H <sub>6</sub> CINO <sub>2</sub>	<a href="#">[1]</a> <a href="#">[2]</a> <a href="#">[3]</a> <a href="#">[4]</a>
Molecular Weight	171.58 g/mol	<a href="#">[1]</a> <a href="#">[3]</a> <a href="#">[4]</a>
Appearance	White to light yellow powder/crystal	<a href="#">[1]</a> <a href="#">[2]</a>
Melting Point	223-226 °C	<a href="#">[1]</a> <a href="#">[5]</a> <a href="#">[6]</a>
Boiling Point	301.6 °C at 760 mmHg	<a href="#">[1]</a>
Density	1.447 g/cm <sup>3</sup>	<a href="#">[1]</a>
Flash Point	136.2 °C	<a href="#">[1]</a>
Solubility	Soluble in polar solvents (e.g., water, alcohols)	<a href="#">[2]</a>
Storage	Store sealed in a dry place at room temperature	<a href="#">[1]</a> <a href="#">[7]</a>

## Synthesis and Manufacturing: Pathways to a Key Intermediate

The synthesis of 5-Chlorosalicylamide is a critical aspect for its availability in research and commercial applications. Several synthetic routes have been reported, often starting from readily available precursors. A common approach involves the amidation of a salicylic acid derivative.

Conceptual Synthetic Workflow:



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Caption: Conceptual workflow for the synthesis of 5-Chlorosalicylamine.

One documented method involves the use of 6-chloro-benzo[e][1][8]oxazine-2,4-dione as a precursor.<sup>[1]</sup> Another approach utilizes the Hofmann rearrangement of a suitable phthalimide derivative.<sup>[1]</sup> The choice of synthetic route often depends on factors such as starting material availability, desired purity, and scalability.

## Analytical Methodologies: Ensuring Quality and Purity

The characterization and quality control of 5-Chlorosalicylamine are essential for its use in regulated environments and for ensuring the reproducibility of experimental results.

Key Analytical Techniques:

- High-Performance Liquid Chromatography (HPLC): This is the most common method for determining the purity of 5-Chlorosalicylamine.<sup>[2]</sup> A reversed-phase column with a suitable mobile phase (e.g., a mixture of acetonitrile and water with a modifying agent like trifluoroacetic acid) can effectively separate the main compound from any impurities.
- Nuclear Magnetic Resonance (NMR) Spectroscopy: <sup>1</sup>H and <sup>13</sup>C NMR are invaluable for confirming the chemical structure of 5-Chlorosalicylamine. The spectral data should be consistent with the expected chemical shifts and coupling constants for the aromatic and amide protons and carbons.
- Mass Spectrometry (MS): MS is used to confirm the molecular weight of the compound and to identify any potential by-products or degradation products.

- Melting Point Analysis: The melting point is a good indicator of purity. A sharp melting point range close to the literature value (223-226 °C) suggests a high-purity sample.[1][5][6]

## Applications in Research and Drug Development: A Compound of Diverse Utility

5-Chlorosalicylamide's utility extends across several areas of scientific investigation, making it a valuable tool for researchers.

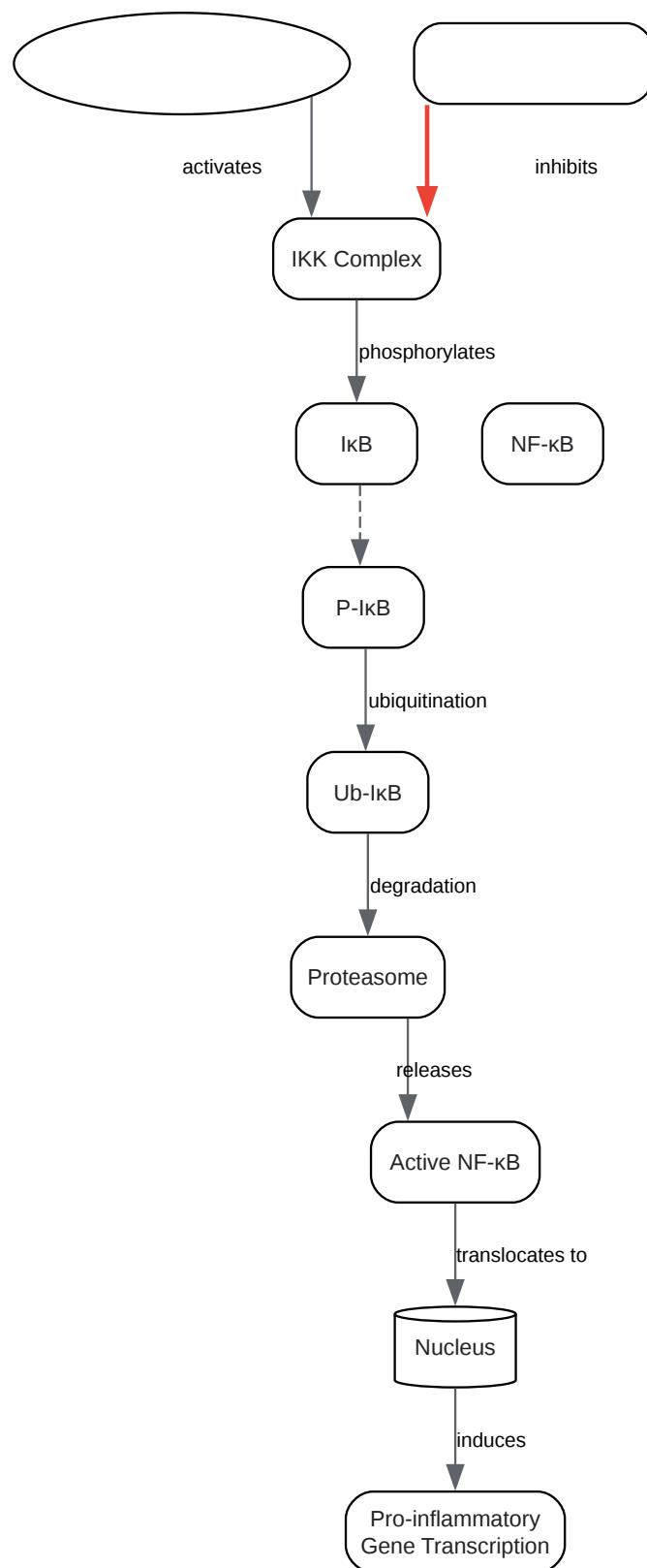
### 1. Pharmaceutical Intermediate:

5-Chlorosalicylamide serves as a key building block in the synthesis of more complex pharmaceutical compounds.[1] Its reactive functional groups (hydroxyl, amide, and the aromatic ring) allow for a variety of chemical transformations, making it a versatile starting point for the development of new chemical entities.

### 2. Biological Activities:

- Analgesic and Antipyretic Properties: The compound has been noted for its pain-relieving and fever-reducing effects, which are characteristic of salicylates.[1]
- Anti-inflammatory Potential: Research has indicated that salicylic acid derivatives can inhibit TNF- $\alpha$  dependent NF- $\kappa$ B activity.[1] This suggests that 5-Chlorosalicylamide may have potential as an anti-inflammatory agent by modulating this key signaling pathway involved in the inflammatory response.
- Antimicrobial Properties: The presence of the chloro and hydroxyl groups on the aromatic ring suggests potential antimicrobial activity, a characteristic that is often explored in medicinal chemistry.[2]

### Illustrative NF- $\kappa$ B Inhibition Pathway:

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Caption: Postulated mechanism of anti-inflammatory action via NF-κB pathway inhibition.

### 3. Tool for QSAR and Toxicological Studies:

5-Chlorosalicylamide has been included in datasets for Quantitative Structure-Activity Relationship (QSAR) studies. These studies aim to predict the biological activity or toxicity of chemical compounds based on their molecular structure.<sup>[9][10]</sup> Its inclusion in such studies highlights its relevance as a reference compound for understanding the toxicological profiles of substituted aromatic compounds.

## Experimental Protocols: A Practical Guide

### Protocol 1: In Vitro Assay for NF-κB Inhibition

This protocol provides a general framework for assessing the inhibitory effect of 5-Chlorosalicylamide on the NF-κB signaling pathway in a cell-based assay.

#### Materials:

- Human cell line (e.g., HEK293T, HeLa)
- Cell culture medium and supplements
- NF-κB luciferase reporter plasmid
- Transfection reagent
- TNF-α (or other appropriate stimulus)
- 5-Chlorosalicylamide (dissolved in a suitable solvent, e.g., DMSO)
- Luciferase assay system
- Luminometer

#### Procedure:

- Cell Culture and Transfection:
  - Plate cells in a 96-well plate at an appropriate density.

- Co-transfect the cells with the NF-κB luciferase reporter plasmid and a control plasmid (e.g., Renilla luciferase) using a suitable transfection reagent.
- Incubate for 24 hours.
- Compound Treatment:
  - Prepare serial dilutions of 5-Chlorosalicylamide in cell culture medium.
  - Remove the transfection medium and add the medium containing the compound or vehicle control.
  - Pre-incubate for 1-2 hours.
- Stimulation:
  - Add TNF-α to the wells to a final concentration known to induce NF-κB activation.
  - Incubate for 6-8 hours.
- Luciferase Assay:
  - Lyse the cells and measure both firefly and Renilla luciferase activity using a luminometer according to the manufacturer's instructions.
- Data Analysis:
  - Normalize the firefly luciferase activity to the Renilla luciferase activity.
  - Calculate the percentage of inhibition of NF-κB activity for each concentration of 5-Chlorosalicylamide compared to the stimulated vehicle control.
  - Determine the IC<sub>50</sub> value.

## Safety and Handling: A Commitment to Laboratory Safety

5-Chlorosalicylamide is classified as an irritant and requires careful handling to avoid exposure.

[\[1\]](#)[\[11\]](#)[\[12\]](#)

GHS Hazard Information:

- Pictogram: GHS07 (Harmful)
- Signal Word: Warning[\[11\]](#)
- Hazard Statements:
  - H302: Harmful if swallowed
  - H315: Causes skin irritation
  - H319: Causes serious eye irritation
  - H335: May cause respiratory irritation

Recommended Safety Precautions:

- Personal Protective Equipment (PPE): Wear appropriate PPE, including safety glasses with side shields, chemical-resistant gloves, and a lab coat.[\[12\]](#)[\[13\]](#)
- Ventilation: Handle in a well-ventilated area or in a chemical fume hood to avoid inhalation of dust.[\[12\]](#)[\[13\]](#)
- Handling: Avoid contact with skin, eyes, and clothing. Do not ingest or inhale. Avoid dust formation.[\[12\]](#)
- Storage: Keep the container tightly closed in a dry and well-ventilated place.[\[1\]](#)[\[12\]](#)
- First Aid:
  - Eyes: Rinse immediately with plenty of water for at least 15 minutes and seek medical attention.[\[12\]](#)[\[13\]](#)

- Skin: Wash off immediately with plenty of soap and water. If irritation persists, seek medical attention.[12][13]
- Inhalation: Move to fresh air. If symptoms persist, seek medical attention.[13]
- Ingestion: Wash out mouth with water and seek medical attention.[13]

## Conclusion and Future Perspectives: A Compound with Enduring Relevance

5-Chlorosalicylamide is a valuable and versatile chemical compound with a well-defined set of properties and a growing list of applications. Its role as a synthetic intermediate, coupled with its inherent biological activities, ensures its continued relevance in both academic research and industrial drug development. Future investigations may further elucidate its mechanisms of action, particularly in the context of inflammation and microbial infections, potentially leading to the discovery of novel therapeutic agents. As analytical techniques become more sophisticated, a deeper understanding of its metabolic fate and toxicological profile will also contribute to its safer and more effective use.

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